molecular formula C7H4BrNO2 B13048603 6-Bromobenzo[D]isoxazol-4-OL

6-Bromobenzo[D]isoxazol-4-OL

Cat. No.: B13048603
M. Wt: 214.02 g/mol
InChI Key: QCXUWDNIZPKPFW-UHFFFAOYSA-N
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Description

6-Bromobenzo[D]isoxazol-4-OL is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[D]isoxazol-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . These reactions are generally carried out under moderate conditions to yield the desired isoxazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[D]isoxazol-4-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms under specific conditions.

    Reduction: Reduction reactions to yield different derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoxazole derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .

Scientific Research Applications

6-Bromobenzo[D]isoxazol-4-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[D]isoxazol-4-OL involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation . The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Uniqueness: 6-Bromobenzo[D]isoxazol-4-OL stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

6-bromo-1,2-benzoxazol-4-ol

InChI

InChI=1S/C7H4BrNO2/c8-4-1-6(10)5-3-9-11-7(5)2-4/h1-3,10H

InChI Key

QCXUWDNIZPKPFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C=NO2)Br

Origin of Product

United States

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